Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate is a compound used primarily in peptide synthesis. It features two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in preventing unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Protection of the Secondary Amino Group: The secondary amino group is protected using the Fmoc group. This involves reacting the compound with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like piperidine.
Esterification: The carboxyl group of the amino acid is esterified with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions. Boc deprotection typically involves acidic conditions, while Fmoc deprotection requires basic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Substitution Reactions: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotected Amino Acids: Removal of Boc and Fmoc groups yields the free amino acid.
Substituted Esters: Nucleophilic substitution reactions yield various substituted esters.
Scientific Research Applications
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc and Fmoc groups protect the amino groups during the stepwise addition of amino acids.
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the amino acid sequence is crucial.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other molecules, such as proteins or nanoparticles, for various biomedical applications.
Mechanism of Action
The mechanism of action of Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted reactions, ensuring the correct sequence of amino acids. The deprotection steps are carefully controlled to remove the protective groups without affecting the peptide chain.
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-6-(Boc-amino)hexanoate: Lacks the Fmoc group, making it less versatile for certain peptide synthesis applications.
Benzyl (S)-2-(Fmoc-amino)hexanoate: Lacks the Boc group, limiting its use in multi-step peptide synthesis.
Uniqueness
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate is unique due to the presence of both Boc and Fmoc protective groups. This dual protection allows for greater flexibility and control in peptide synthesis, making it a valuable tool in the development of complex peptides and peptide-based drugs.
Properties
Molecular Formula |
C33H38N2O6 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C33H38N2O6/c1-33(2,3)41-31(37)34-20-12-11-19-29(30(36)39-21-23-13-5-4-6-14-23)35-32(38)40-22-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h4-10,13-18,28-29H,11-12,19-22H2,1-3H3,(H,34,37)(H,35,38) |
InChI Key |
KHBCPPLFBJRNHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.